molecular formula C27H24O18 B106917 1,3,6-tri-O-galloyl-beta-D-glucose CAS No. 18483-17-5

1,3,6-tri-O-galloyl-beta-D-glucose

Cat. No.: B106917
CAS No.: 18483-17-5
M. Wt: 636.5 g/mol
InChI Key: RNKMOGIPOMVCHO-SJMVAQJGSA-N
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Description

1,3,6-Tri-O-galloyl-beta-D-glucose is an organic compound known for its significant biological activities. It is a type of galloylglucose, which is a subclass of gallotannins. This compound is characterized by the presence of three galloyl groups attached to a beta-D-glucose molecule. It is commonly found in plants, particularly in black walnut kernels .

Mechanism of Action

Target of Action

The primary target of 1,3,6-tri-O-galloyl-beta-D-glucose (TGG) is the ACE2/wild-type RBD interface . This interface is crucial for the entry of SARS-CoV-2 virus into target cells . TGG has been investigated as a potential inhibitor of SARS-CoV-2 variants .

Mode of Action

TGG interacts with its target through a process of molecular docking followed by molecular dynamics . This process takes into account the conformational flexibility that plays a significant role in ligand binding . TGG binds to the ACE2/wild-type RBD interface with good affinities, which might prevent the ACE2/RBD association . This interaction is confirmed using a combination of surface plasmon resonance and biochemical inhibition assays .

Biochemical Pathways

The biochemical pathway affected by TGG primarily involves the interaction between the SARS-CoV-2 virus and the ACE2 receptor on human cells . By binding to the ACE2/RBD interface, TGG potentially inhibits the entry of the virus into the cell .

Pharmacokinetics

It is known that tgg is a water-soluble compound , which suggests it may have good bioavailability

Result of Action

The result of TGG’s action is the potential inhibition of SARS-CoV-2 viral entry into target cells . This is achieved by preventing the association of ACE2 and RBD . Both experiments and simulations show that TGG interacts preferentially with RBD, while weak binding is observed with ACE2 . This avoids potential physiological side-effects induced by the inhibition of ACE2 .

Action Environment

The action environment of TGG is likely to be the cellular environment where the SARS-CoV-2 virus attempts to enter human cells via the ACE2 receptor It is known that tgg is a water-soluble compound , suggesting that it may be stable in aqueous environments such as bodily fluids

Chemical Reactions Analysis

1,3,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:

Scientific Research Applications

1,3,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:

Comparison with Similar Compounds

1,3,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific galloylation pattern. Similar compounds include:

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKMOGIPOMVCHO-SJMVAQJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041667
Record name 1,3,6-Trigalloyl glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18483-17-5
Record name 1,3,6-Tri-O-galloyl-β-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18483-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallotannin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018483175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trigalloyl glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18483-17-5
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BETA-D-GLUCOPYRANOSE, 1,3,6-TRIS(3,4,5-TRIHYDROXYBENZOATE)
Source FDA Global Substance Registration System (GSRS)
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Customer
Q & A

Q1: What is the significance of 1,3,6-Tri-O-galloyl-beta-D-glucose in the context of skin health?

A1: While this compound itself wasn't directly investigated for its skin-related properties in the provided research, its isolation from Sapium insigne alongside other phenolic compounds and the context of the research paper highlighting skin whitening effects [] suggests potential relevance to this field. Further research is needed to explore its specific effects on skin health.

Q2: How does the research on San-Bai decoction relate to this compound?

A2: The research on San-Bai decoction (SBD) for skin whitening [] provides a relevant framework for understanding the potential role of this compound. The study highlights tyrosinase (TYR) inhibition as a key mechanism for skin whitening. While not explicitly mentioned in the SBD study, this compound, being a phenolic compound, might possess TYR inhibitory activity, similar to other phenolic compounds identified in SBD. This potential link warrants further investigation.

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